molecular formula C9H9NO4 B1596444 1-(2-Nitrophenoxy)acetone CAS No. 5330-66-5

1-(2-Nitrophenoxy)acetone

Cat. No. B1596444
CAS RN: 5330-66-5
M. Wt: 195.17 g/mol
InChI Key: PYVMIAYOZLGBQM-UHFFFAOYSA-N
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Description

1-(2-Nitrophenoxy)acetone, also known as 1-NP, is an organic compound belonging to the class of nitrophenols. It is a white, crystalline solid with a molecular weight of 180.14 g/mol and a melting point of 145-147 °C. It has a number of uses in the scientific and industrial fields, ranging from a reagent in organic synthesis to a precursor for the manufacture of pharmaceuticals. In

Scientific Research Applications

Synthesis and Nonlinear Optical Applications

1-(2-Nitrophenoxy)acetone serves as a precursor in the synthesis of hydrazones with significant nonlinear optical properties. For instance, derivatives synthesized from similar compounds have shown potential in applications such as optical limiters and switches due to their effective third-order nonlinear optical properties. These compounds exhibit two-photon absorption, a key characteristic for materials used in optical power limiting and other photonics applications (Naseema et al., 2010).

Sensor Applications

Lanthanide-based metal-organic frameworks (MOFs) synthesized using compounds structurally related to 1-(2-Nitrophenoxy)acetone have been employed as multi-responsive luminescent sensors. These materials can detect various substances, including acetone, in aqueous solutions with high sensitivity and selectivity. Such MOFs can also exhibit pH-dependent luminescence, further expanding their utility in sensing applications (Tao et al., 2018).

Catalysis and Reaction Mechanisms

The compound has been used in the study of reaction mechanisms, such as the nitration of phenolic compounds, where it can act as a solvent or reactant. Research focusing on the efficient nitration of phenols has highlighted methods that proceed with high regioselectivity and yield, offering insights into the synthesis of nitrated phenols which are crucial intermediates in the production of various chemical products (Sun et al., 2005).

Environmental and Cleanup Applications

Research on the adsorption properties of modified materials for the removal of pollutants has utilized derivatives of 1-(2-Nitrophenoxy)acetone. These studies contribute to the development of new materials for environmental cleanup, particularly for the removal of phenolic compounds from aqueous solutions. The enhanced adsorption capacities of such modified materials highlight their potential in addressing environmental pollution (Li et al., 2002).

properties

IUPAC Name

1-(2-nitrophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO4/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVMIAYOZLGBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063783
Record name 2-Propanone, 1-(2-nitrophenoxy)-
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Molecular Weight

195.17 g/mol
Source PubChem
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Product Name

1-(2-Nitrophenoxy)acetone

CAS RN

5330-66-5
Record name 1-(2-Nitrophenoxy)-2-propanone
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Record name 2-Propanone, 1-(2-nitrophenoxy)-
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Record name 2-Propanone, 1-(2-nitrophenoxy)-
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Record name 2-Propanone, 1-(2-nitrophenoxy)-
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Record name 1-(2-nitro-phenoxy)-propan-2-one
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Synthesis routes and methods I

Procedure details

The o-nitrophenoxyacetone is prepared by heating with agitation for five hours at about 65° C. a mixture which consists of 421.6 g (3.006 moles) of o-nitrophenol, 297.8 g (3.09 moles) of chloroacetone, 37.2 g (96%, 0.3615 moles) of sodium bromide, 277.2 g (3.3 moles) of sodium bicarbonate, 21.8 g (0.0647 moles) of aqueous tributylmethylammonium chloride (TBMAC), and 829 g of toluene. There is then added 9.0 g (0.093 mole) of additional chloroacetone to the mixture which is further heated at 65° C. for 2.5 hours (note, sample analysis indicated that the reaction was complete after 1.5 hours). There is then added, 570 g of water and the pH of the mixture is adjusted to 6.5–7 at 55° C. to 60° C. upon addition of 55 g of a 10% HCl solution. The phases are allowed to separate and the aqueous phase is removed.
Quantity
421.6 g
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297.8 g
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37.2 g
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277.2 g
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9 g
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21.8 g
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570 g
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829 g
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Synthesis routes and methods II

Procedure details

The preparation of benoxacor, a safener in the use of herbicides, is a three-stage process: in the first stage, o-nitrophenol is reacted with chloroacetone to give o-nitrophenoxyacetone; in the second stage, the compound is hydrogenated so as to obtain a benzoxazine, which is then acylated. This process is described in EP1283829.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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